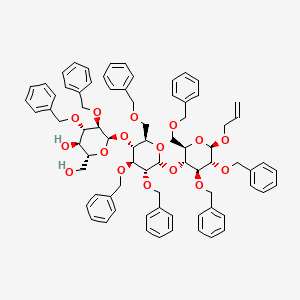
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide typically involves the following steps:
Nitration: The starting material, 5-bromoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the bromine atom.
Sulfonamide Formation: The nitrated product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.
The overall reaction can be summarized as:
5-bromoanilineHNO3/H2SO45-bromo-2-nitroanilineCH3SO2Cl/Et3Nthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: N-(5-amino-2-nitrophenyl)-N-methylmethanesulfonamide.
Substitution: N-(5-substituted-2-nitrophenyl)-N-methylmethanesulfonamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological systems. It may serve as a model compound in drug design and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfonamide group is particularly relevant, as it is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-nitrophenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(5-bromo-2-nitrophenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The methanesulfonamide group offers different chemical properties compared to acetamide or benzenesulfonamide derivatives, influencing its behavior in various reactions and applications.
Properties
Molecular Formula |
C8H9BrN2O4S |
|---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9BrN2O4S/c1-10(16(2,14)15)8-5-6(9)3-4-7(8)11(12)13/h3-5H,1-2H3 |
InChI Key |
POCWYSDBVOTPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC(=C1)Br)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)

![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)

![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)




![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
